molecular formula C5H3N3O2 B14467029 3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate CAS No. 65839-77-2

3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate

Cat. No.: B14467029
CAS No.: 65839-77-2
M. Wt: 137.10 g/mol
InChI Key: JRQGGNADJKWSDD-UHFFFAOYSA-N
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Description

3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate is a chemical compound with a unique structure that includes a diazonium group and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate typically involves the diazotization of 6-oxo-1,6-dihydropyridin-2-amine. This reaction is carried out under acidic conditions using sodium nitrite as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate can undergo various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted pyridinone derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions.

    Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually performed in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.

Major Products Formed

    Substitution Reactions: Substituted pyridinone derivatives.

    Coupling Reactions: Azo compounds.

    Reduction Reactions: 6-oxo-1,6-dihydropyridin-2-amine.

Scientific Research Applications

3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.

Mechanism of Action

The mechanism of action of 3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of different compounds. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-1,6-dihydropyridin-3-ylboronic acid
  • 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid hydrochloride

Uniqueness

3-Diazonio-6-oxo-1,6-dihydropyridin-2-olate is unique due to the presence of the diazonium group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

65839-77-2

Molecular Formula

C5H3N3O2

Molecular Weight

137.10 g/mol

IUPAC Name

3-diazonio-6-oxo-1H-pyridin-2-olate

InChI

InChI=1S/C5H3N3O2/c6-8-3-1-2-4(9)7-5(3)10/h1-2H,(H-,7,9,10)

InChI Key

JRQGGNADJKWSDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1[N+]#N)[O-]

Origin of Product

United States

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